molecular formula C17H17Cl2N3O2 B3969084 3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide

3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide

Cat. No. B3969084
M. Wt: 366.2 g/mol
InChI Key: JMKXIWQPIRZTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide, also known as ETP-46321, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as a therapeutic agent.

Mechanism of Action

3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide inhibits the activity of the ETS family of transcription factors, which play a critical role in the development and progression of cancer. ETS factors are known to regulate the expression of genes involved in cell proliferation, survival, and angiogenesis. By inhibiting ETS activity, this compound disrupts these processes and induces cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells. This compound also inhibits the migration and invasion of cancer cells, which are critical steps in the metastatic process. In addition, this compound has been shown to reduce the expression of genes involved in angiogenesis, which is the process by which tumors develop their own blood supply.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide is its specificity for ETS transcription factors, which minimizes off-target effects and reduces the risk of toxicity. However, this compound is a relatively new compound, and its pharmacokinetic properties and toxicity profile have not been fully characterized. In addition, this compound may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.

Future Directions

There are several future directions for research on 3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer development and progression. Another area of research is the identification of biomarkers that can predict the response to this compound, which could help to personalize cancer treatment. Finally, further studies are needed to fully characterize the pharmacokinetic properties and toxicity profile of this compound, which will be critical for its eventual use in clinical trials.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has the potential to be an effective therapeutic agent for the treatment of cancer. Its specificity for ETS transcription factors and its ability to induce apoptosis and inhibit angiogenesis make it an attractive candidate for further research. However, further studies are needed to fully characterize its pharmacokinetic properties and toxicity profile, and to determine its efficacy in different cancer types.

Scientific Research Applications

3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In vitro studies have shown that this compound inhibits the growth of cancer cells by targeting the oncogenic transcription factor ETS. In vivo studies have demonstrated that this compound can reduce tumor growth and increase survival rates in mouse models of breast cancer.

properties

IUPAC Name

3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2/c18-14-8-13(9-15(19)10-14)17(23)21-11-12-2-1-3-20-16(12)22-4-6-24-7-5-22/h1-3,8-10H,4-7,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKXIWQPIRZTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)CNC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
3,5-dichloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.